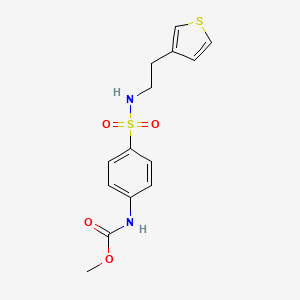

methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate group (-O(CO)NHCH₃) attached to a phenyl ring substituted with a sulfamoyl moiety (-SO₂NH-) and a 2-(thiophen-3-yl)ethyl chain. This structure integrates three key functional groups:

- Carbamate: Known for roles in agrochemicals and pharmaceuticals due to its hydrolytic stability and bioactivity.

- Thiophene: A heteroaromatic ring that enhances π-π interactions and metabolic stability.

For example, EP 4 374 877 A2 (2024) describes the synthesis of structurally complex carbamates using tert-butyl carbamate precursors, implying that similar methodologies could apply .

Properties

IUPAC Name |

methyl N-[4-(2-thiophen-3-ylethylsulfamoyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-20-14(17)16-12-2-4-13(5-3-12)22(18,19)15-8-6-11-7-9-21-10-11/h2-5,7,9-10,15H,6,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFXSPGUBNEYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the sulfonamide and carbamate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

Antifungal Properties

Research has indicated that thiophene derivatives, including methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate, exhibit antifungal activity. Specifically, studies have shown that this compound can inhibit the growth of Botrytis cinerea, a common fungal pathogen affecting crops. The antifungal mechanism involves the inhibition of succinate dehydrogenase, an essential enzyme for fungal metabolism.

| Compound | Activity Level | Target Pathogen |

|---|---|---|

| This compound | Moderate | Botrytis cinerea |

| Related Thiophene Derivative | Comparable | Botrytis cinerea |

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the role of sulfonamide-containing compounds in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This compound could potentially serve as a scaffold for developing selective NLRP3 inhibitors, contributing to treatments for neurodegenerative disorders and other inflammatory conditions .

Cancer Treatment

The compound's ability to inhibit specific cellular pathways suggests its potential in cancer therapy. Preliminary investigations have shown that derivatives of thiophene can selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .

Antimicrobial Activity

In addition to antifungal properties, this compound may also exhibit antibacterial activity. Compounds with similar structures have been studied for their effectiveness against various bacterial strains, indicating a broader spectrum of antimicrobial action .

Case Studies and Research Findings

- Antifungal Efficacy Study : A comparative study demonstrated that this compound exhibited moderate antifungal activity against B. cinerea, comparable to established antifungal agents but with a unique mechanism involving enzyme inhibition.

- Inflammation and Cancer Research : Research conducted on sulfonamide derivatives has shown promising results in inhibiting NLRP3 inflammasome activation in vitro, suggesting that this compound may be developed into a therapeutic agent targeting chronic inflammation associated with cancer progression .

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contrasted with other carbamate derivatives, particularly those with pesticidal or pharmacological relevance. Below is a detailed analysis:

Structural and Functional Comparisons

*Calculated based on structural analysis where experimental data are unavailable.

Key Findings

Carbamate Substitution: The methyl carbamate in the target compound may confer faster metabolic clearance compared to ethyl derivatives like fenoxycarb and desmedipham, which are optimized for prolonged pesticidal activity .

Sulfamoyl vs. Phenoxy/Urea Groups: The sulfamoyl group in the target compound introduces hydrogen-bonding capability, contrasting with fenoxycarb’s phenoxyphenoxy (lipophilic) and desmedipham’s urea (polar) groups. This suggests divergent biological targets—e.g., sulfamoyl’s role in sulfonamide antibiotics (e.g., sulfamethoxazole) .

Thiophene vs. Phenyl Rings: The thiophene moiety offers enhanced electron-richness compared to phenyl, improving π-π stacking in receptor binding. This feature is absent in fenoxycarb and desmedipham, which rely on phenyl/phenoxy groups for hydrophobicity .

Synthetic Complexity :

- The patent compound (Example 429) demonstrates high molecular complexity (m/z 1011) with fluorinated and spiro elements, whereas the target compound prioritizes modularity with sulfamoyl and thiophene for targeted interactions .

Physicochemical and Pharmacokinetic Inferences

- Lipophilicity (logP): The thiophene and sulfamoyl groups likely reduce logP compared to fenoxycarb (phenoxyphenoxy increases hydrophobicity) but increase it relative to desmedipham (urea enhances polarity).

- Solubility : Sulfamoyl’s polarity may improve aqueous solubility, advantageous for oral bioavailability in drug design.

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the methyl carbamate’s smaller size may offset this via faster clearance.

Biological Activity

Methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound that belongs to the class of carbamate derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive analysis of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes:

- Carbamate functional group : This group is known for its role in various biological activities, particularly as an inhibitor of cholinesterases.

- Thiophene ring : The presence of this aromatic ring contributes to the compound's unique properties and potential interactions with biological targets.

Structural Formula

This compound likely exerts its biological effects through the following mechanisms:

- Cholinesterase Inhibition : Similar to other carbamate derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for its potential use in treating neurodegenerative diseases like Alzheimer's disease .

- Interaction with Enzymes : The thiophene moiety may enhance binding affinity to various enzymes, potentially modulating their activity and influencing metabolic pathways.

In Vitro Studies

Research has shown that certain carbamate derivatives exhibit varying degrees of AChE and BChE inhibition. For instance:

- IC50 Values : Studies on related compounds have reported IC50 values ranging from 1.60 µM to 311.0 µM for AChE inhibition, indicating that modifications in the structure can significantly affect potency .

- Selectivity : Some derivatives have demonstrated selectivity towards BChE over AChE, suggesting potential therapeutic applications where selective inhibition is desired .

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of carbamate compounds found that certain derivatives could prevent neuronal cell death in vitro, suggesting their potential as therapeutic agents in neurodegenerative conditions .

- Toxicity Assessments : Toxicity studies have indicated that while some carbamates exhibit beneficial biological activities, they also pose risks at higher concentrations. For example, acute toxicity assessments in animal models revealed significant effects on behavior and physiology at elevated doses .

Research Findings Summary

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro AChE Inhibition | IC50 values range from 1.60 µM to 311.0 µM | Potential for Alzheimer's treatment |

| Neuroprotection Study | Prevents neuronal cell death | Suggests use in neurodegenerative disease therapy |

| Toxicity Assessment | Significant behavioral effects at high doses | Need for careful dosage regulation |

Q & A

Q. What are the optimal synthetic routes for methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of carbamate derivatives typically involves coupling amines with chloroformate esters or isocyanates. For example, analogous carbamates have been synthesized using phenyl isocyanate with α-terpineol in chloroform under HCl catalysis, yielding crystalline products . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., chloroform, THF) enhance reactivity.

- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions may stabilize intermediates .

- Temperature : Reactions often proceed at 25–90°C, with higher temperatures accelerating kinetics but risking decomposition .

Q. Table 1: Synthesis Optimization Parameters

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, carbamate carbonyl at δ 150–160 ppm) .

- X-ray Crystallography : Resolves stereochemical disorder, as seen in carbamate structures with disordered cyclohexene rings (occupancy ratios refined to 0.55:0.45) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~395 for C15H17N2O4S2).

- IR Spectroscopy : Detects carbamate C=O stretches (~1700 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .

Q. How should this compound be stored to maintain stability, and what are its reactive hazards?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and UV light .

- Reactivity : The sulfamoyl group may react with nucleophiles (e.g., amines), while the carbamate is prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during synthesis, and how can they be minimized?

Methodological Answer: Byproducts often arise from:

- Incomplete coupling : Residual thiophenethylamine or unreacted chloroformate intermediates. Monitor via TLC or HPLC .

- Isomerization : Thiophene ring substituents may adopt non-equatorial positions, leading to stereochemical impurities. Use chiral catalysts (e.g., BINOL-derived) to control configuration .

- Oxidation : Thiophene’s sulfur atom is susceptible to oxidation. Conduct reactions under inert atmospheres .

Q. How do structural modifications (e.g., thiophene substitution or sulfamoyl replacement) affect biological activity?

Methodological Answer:

- Thiophene modification : Replacing the 3-thiophenethyl group with phenyl or pyridyl moieties alters lipophilicity (logP) and receptor binding. Test via SAR studies using in vitro assays (e.g., enzyme inhibition) .

- Sulfamoyl replacement : Switching to sulfonamide or urea groups impacts hydrogen-bonding capacity. Compare solubility (PSA) and bioactivity profiles .

Q. Table 2: Structure-Activity Relationship (SAR) Parameters

| Modification | Property Affected | Assay Example |

|---|---|---|

| Thiophene → Phenyl | LogP ↑, Solubility ↓ | CYP450 inhibition assay |

| Carbamate → Urea | H-bond donor capacity ↑ | Kinase binding assay |

Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicity?

Methodological Answer: Adopt frameworks from long-term ecological studies (e.g., Project INCHEMBIOL):

Q. How can computational methods (e.g., DFT or molecular docking) predict interactions with biological targets?

Methodological Answer:

Q. Table 3: Computational Parameters

| Method | Software/Tool | Key Output |

|---|---|---|

| DFT | Gaussian 16 | HOMO-LUMO gap, charge distribution |

| Molecular Docking | AutoDock Vina | Binding affinity (ΔG, kcal/mol) |

Data Contradiction Analysis

Example: Conflicting reports on carbamate stability in basic conditions. states stability at pH 7–9, while notes degradation with strong bases.

Resolution : Conduct pH-dependent stability assays (e.g., HPLC monitoring over 24 hours) to define safe handling thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.